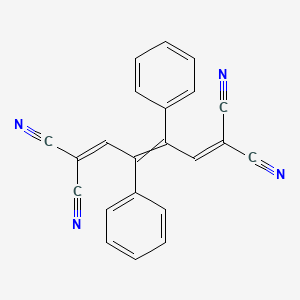
3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and nitrile functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction temperature is usually maintained at low to moderate levels to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups react with electrophiles such as bromine or nitric acid to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Brominated or nitrated derivatives
Aplicaciones Científicas De Investigación
3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile has a wide range of applications in scientific research:
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile exerts its effects is primarily related to its ability to intercalate into lipid membranes. This intercalation alters the physical properties of the membrane, such as fluidity and permeability. The compound’s fluorescence properties enable researchers to monitor these changes in real-time, providing valuable insights into membrane dynamics and interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: A similar compound used for studying membrane fluidity and polarization.
3-Methyl-1,6-diphenylhexa-1,3,5-triene: Another related compound that undergoes photocyclization reactions.
Uniqueness
3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile is unique due to its tetracarbonitrile functionality, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical stability.
Propiedades
Número CAS |
62897-31-8 |
|---|---|
Fórmula molecular |
C22H12N4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3,4-diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile |
InChI |
InChI=1S/C22H12N4/c23-13-17(14-24)11-21(19-7-3-1-4-8-19)22(12-18(15-25)16-26)20-9-5-2-6-10-20/h1-12H |
Clave InChI |
VNABTDODVVIWDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C=C(C#N)C#N)C2=CC=CC=C2)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


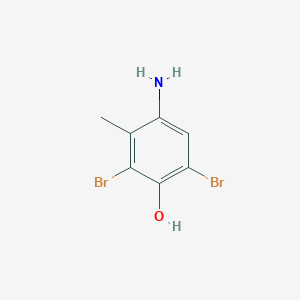

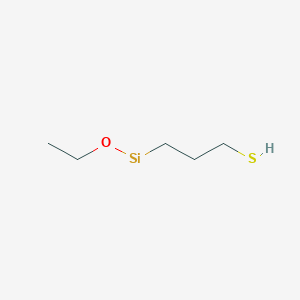
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
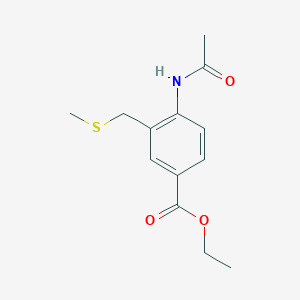
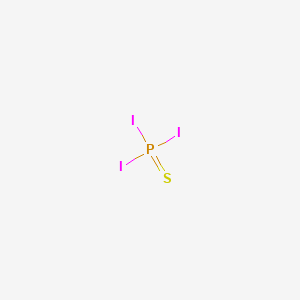


![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
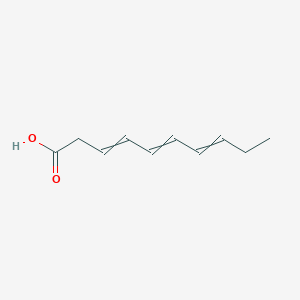
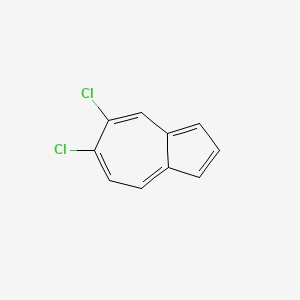

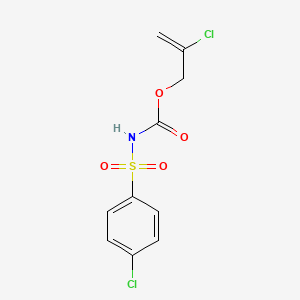
![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)
